N-(4-ethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C23H25FN4O3 and its molecular weight is 424.476. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Research has synthesized derivatives involving piperidin and oxadiazole moieties, exploring their antibacterial potentials. For instance, certain acetamide derivatives bearing these heterocyclic cores have been evaluated for their antibacterial activity. Compounds with specific substituents have shown moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacterial strains, suggesting potential for the development of new antibacterial agents (Kashif Iqbal et al., 2017).
Pharmacological Evaluation
In the realm of pharmacology, a series of new 3-methyl-4-(N-phenyl amido)piperidines have been synthesized, showcasing optimal analgesic potency and short duration of action. These findings underscore the compound's relevance in creating efficacious analgesics with potential clinical evaluation for short surgical procedures (N. Lalinde et al., 1990).
Enzyme Inhibitory Activities
Derivatives have also been explored for their enzyme inhibitory activities, contributing to a better understanding of their potential therapeutic applications. For instance, certain synthesized compounds have demonstrated good activity against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These activities highlight the compound's applicability in addressing conditions mediated by these enzymes (N. Virk et al., 2018).
Anticonvulsant Activity
Additionally, studies have synthesized and evaluated new acetamides for their anticonvulsant activity, revealing that certain compounds exhibit protection in animal models of epilepsy. This suggests the potential utility of these compounds in developing treatments for epilepsy and related neurological disorders (J. Obniska et al., 2015).
Imaging and Diagnostic Applications
Furthermore, research into the synthesis of radiolabeled compounds for potential use in positron emission tomography (PET) imaging has been conducted. Such studies aim to develop novel PET radiotracers for studying specific receptors in the brain, thereby advancing diagnostic capabilities in neuroscience (R. Katoch-Rouse et al., 2003).
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-2-30-20-8-6-19(7-9-20)25-21(29)15-28-12-10-16(11-13-28)23-26-22(27-31-23)17-4-3-5-18(24)14-17/h3-9,14,16H,2,10-13,15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZIZAKUQHLIEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.